molecular formula C8H9NO3 B15000184 7-Methoxy-2H-1,3-benzodioxol-5-amine

7-Methoxy-2H-1,3-benzodioxol-5-amine

Cat. No.: B15000184
M. Wt: 167.16 g/mol
InChI Key: PZADKBSFHWDDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2H-1,3-benzodioxol-5-amine: is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzodioxole, a structural motif found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2H-1,3-benzodioxol-5-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 1,3-benzodioxole.

    Amination: The final step involves the introduction of the amine group at the 5-position. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Methoxy-2H-1,3-benzodioxol-5-amine can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides, thiols, or amines are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry: 7-Methoxy-2H-1,3-benzodioxol-5-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It is used in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Methoxy-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in anticancer research, it may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and division.

Comparison with Similar Compounds

  • 7-Methoxy-1,3-benzodioxol-5-ylamine hydrochloride
  • (7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride
  • (7-Methoxy-1,3-benzodioxol-5-yl)methanol

Comparison: 7-Methoxy-2H-1,3-benzodioxol-5-amine is unique due to its specific substitution pattern. The presence of both methoxy and amine groups at distinct positions imparts unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

7-methoxy-1,3-benzodioxol-5-amine

InChI

InChI=1S/C8H9NO3/c1-10-6-2-5(9)3-7-8(6)12-4-11-7/h2-3H,4,9H2,1H3

InChI Key

PZADKBSFHWDDNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.